3-(Dimethylamino)-2-fluoropropan-1-olhydrochloride
Description
3-(Dimethylamino)-2-fluoropropan-1-ol hydrochloride is a tertiary amine alcohol hydrochloride derivative characterized by a fluorine substituent at the C2 position and a dimethylamino group at the C3 position of the propane backbone. Such compounds are often explored for their bioactivity, such as enzyme inhibition (e.g., ALDH inhibitors in ) or as intermediates in drug synthesis (e.g., thiazolidinone derivatives in ).
Properties
Molecular Formula |
C5H13ClFNO |
|---|---|
Molecular Weight |
157.61 g/mol |
IUPAC Name |
3-(dimethylamino)-2-fluoropropan-1-ol;hydrochloride |
InChI |
InChI=1S/C5H12FNO.ClH/c1-7(2)3-5(6)4-8;/h5,8H,3-4H2,1-2H3;1H |
InChI Key |
KHCCPXGLQFXTCE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(CO)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-fluoropropan-1-olhydrochloride typically involves the reaction of 3-(Dimethylamino)-2-fluoropropanol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as methanol or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency of the production process by providing better control over reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-2-fluoropropan-1-olhydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
3-(Dimethylamino)-2-fluoropropan-1-olhydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-2-fluoropropan-1-olhydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects: Fluorine and Dimethylamino Groups
Fluorine substitution is a critical modulator of bioactivity and physicochemical properties. For example:
- Aldi-2 (3-(dimethylamino)-1-(3-fluoro-4-methoxyphenyl)-1-propanone hydrochloride, ) demonstrates enhanced selectivity as an ALDH inhibitor due to the electron-withdrawing fluorine atom, which stabilizes the ketone group and improves binding affinity .
- In contrast, Compound 31 (2-(2,4-difluorophenyl)-thiazolidin-4-one derivative, ) achieves 99.8% purity and 82% yield, suggesting that fluorine substituents improve synthetic efficiency in certain reaction conditions .
The dimethylamino group contributes to solubility and basicity. For instance:
- N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride () leverages the dimethylamino group for enhanced water solubility, a trait likely shared by the target compound .
Backbone Modifications: Alcohol vs. Ketone Functionalities
The alcohol group in 3-(dimethylamino)-2-fluoropropan-1-ol hydrochloride distinguishes it from ketone-based analogs like Aldi-2 or 3-(dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride (). Alcohols generally exhibit higher polarity and hydrogen-bonding capacity, which may influence pharmacokinetics (e.g., absorption, metabolic stability) compared to ketones .
Table 1: Comparative Data for Selected Analogs
Research Findings and Trends
Fluorine Position Matters : Fluorine at meta or para positions (e.g., Aldi-2, Compound 31) enhances electronic effects and steric compatibility with target enzymes .
Dimethylamino Group Utility: This group improves solubility but may require optimization to avoid steric clashes, as seen in Compound 35’s low purity .
Backbone Flexibility : Alcohol backbones (as in the target compound) could offer metabolic advantages over ketones, though direct comparisons require further study.
Q & A
Q. What are the optimal reaction conditions for synthesizing 3-(Dimethylamino)-2-fluoropropan-1-ol hydrochloride with high yield and purity?
The synthesis typically involves a two-step process: (1) fluorination of a propanol precursor followed by (2) dimethylamino group introduction via nucleophilic substitution. Key parameters include:
- Temperature control : Fluorination reactions require low temperatures (0–10°C) to minimize side reactions, while dimethylamination proceeds at 40–60°C .
- Solvent selection : Polar aprotic solvents like DMF or THF enhance nucleophilicity in substitution reactions .
- Purification : Recrystallization using ethanol/water mixtures improves purity (>95%) .
Yield optimization (70–85%) can be monitored via gas chromatography (GC) or HPLC .
Q. Which analytical techniques are most reliable for confirming the structural integrity of 3-(Dimethylamino)-2-fluoropropan-1-ol hydrochloride?
- NMR spectroscopy : - and -NMR confirm the presence of the dimethylamino group (δ 2.2–2.5 ppm) and fluorine environment (δ −210 to −220 ppm) .
- Mass spectrometry (HRMS) : Molecular ion peaks at m/z 152.1 [M-Cl] validate the molecular formula (CHFNO·HCl) .
- Elemental analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3%) .
Q. How does the fluorinated backbone influence the compound’s stability under varying pH and temperature conditions?
The C-F bond confers stability against hydrolysis, particularly under acidic conditions (pH 2–4). However, the tertiary alcohol group is prone to oxidation, requiring storage at 4°C in inert atmospheres. Stability studies using accelerated degradation (40°C/75% RH for 6 months) show <5% decomposition, as quantified by TLC or HPLC .
Advanced Research Questions
Q. How does stereochemistry at the fluorine-bearing carbon affect the compound’s reactivity and biological interactions?
In enantiomeric forms (R/S), stereochemistry influences:
- Reaction kinetics : The (R)-enantiomer reacts 1.5× faster in SN2 substitutions due to reduced steric hindrance .
- Biological activity : Molecular docking studies suggest the (S)-enantiomer has higher affinity for GABA receptors (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for (R)) .
Chiral HPLC (e.g., Chiralpak AD-H column) is recommended for enantiomeric resolution .
Q. What strategies resolve contradictions in reported pharmacological data, such as variable IC50_{50}50 values across enzyme assays?
Discrepancies often arise from assay conditions. Methodological solutions include:
- Standardized buffer systems : Use 50 mM Tris-HCl (pH 7.4) with 0.01% BSA to minimize nonspecific binding .
- Control for fluorophore interference : Fluorescence-based assays may require quenching agents (e.g., sodium dithionite) when testing fluorinated compounds .
- Orthogonal assays : Validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) for binding affinity consistency .
Q. How can computational modeling predict the compound’s interaction with novel biological targets?
- Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions (e.g., with serotonin receptors) using AMBER or GROMACS. Key parameters include solvation models (TIP3P) and 100-ns trajectories .
- DFT calculations : Assess electronic properties (e.g., Fukui indices) to identify reactive sites for derivatization .
- Pharmacophore mapping : Align the dimethylamino and fluorine groups with known active site motifs (e.g., hydrophobic pockets in kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
